2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and piperidine moieties. The presence of the trifluoromethyl group on the piperidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with metabotropic glutamate receptor 2 (mglur2) . mGluR2 plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
It’s worth noting that compounds interacting with mglur2 typically act as inhibitors . They bind to the receptor, preventing its activation and thus modulating the downstream signaling pathways .
Biochemical Pathways
Mglur2 is known to be involved in several neurotransmission pathways, including those related to glutamate and gaba, the primary excitatory and inhibitory neurotransmitters in the brain .
Pharmacokinetics
One study indicates that a similar compound was able to cross the blood-brain barrier, suggesting good bioavailability in the brain .
Result of Action
Inhibition of mglur2 has been associated with therapeutic effects in alleviating symptoms of certain neurological disorders, such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions.
Coupling with Pyrazine: The final step involves coupling the trifluoromethyl piperidine with a pyrazine derivative using Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring.
Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand the interaction of trifluoromethyl groups with biological targets.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-10(16-5-4-15-8)17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMDYCVPZJFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.